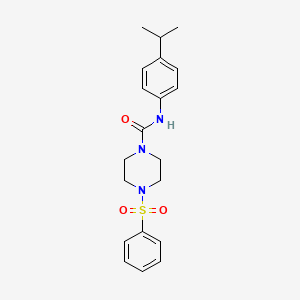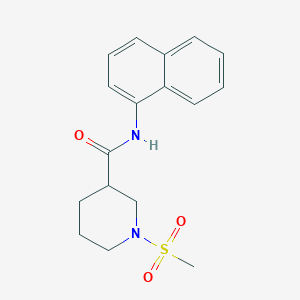![molecular formula C19H20ClNO3 B5326560 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol](/img/structure/B5326560.png)
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, also known as CMOPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This molecule has gained attention due to its unique chemical structure and promising biological activities, which make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves its ability to interact with specific cellular targets, including enzymes and receptors. Studies have shown that this compound inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis by activating specific signaling pathways. Additionally, this compound has been found to interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various animal models. Studies have shown that this compound reduces oxidative stress and inflammation in the brain, leading to improved cognitive function and memory. Additionally, this compound has been found to improve cardiac function by reducing myocardial infarction and improving cardiac output.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol in laboratory experiments include its unique chemical structure, which makes it a potential candidate for drug development, and its significant biological activities, which make it a promising therapeutic agent. However, the limitations of using this compound in laboratory experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, including the development of new synthetic routes and the evaluation of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in animal models and humans. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 4-chlorophenyl isocyanate with morpholine to form an intermediate product. This intermediate is then reacted with 3-oxopropyl phenol in the presence of a catalyst to produce the final product, this compound.
Applications De Recherche Scientifique
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-6-4-15(5-7-16)18-13-21(11-12-24-18)19(23)10-3-14-1-8-17(22)9-2-14/h1-2,4-9,18,22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJNDSWEVIRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)
![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)